3-Cyano-4,6-dimethylcoumarin

Fluorescent Probe Photostability Materials Chemistry

3-Cyano-4,6-dimethylcoumarin (CAS 56394-28-6) is a substituted coumarin derivative characterized by a cyano group at the 3-position and methyl groups at the 4- and 6-positions. It is a synthetic compound belonging to the benzopyrone class, with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
CAS No. 56394-28-6
Cat. No. B1583088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4,6-dimethylcoumarin
CAS56394-28-6
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N
InChIInChI=1S/C12H9NO2/c1-7-3-4-11-9(5-7)8(2)10(6-13)12(14)15-11/h3-5H,1-2H3
InChIKeyUXGFULJYXBXUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Cyano-4,6-dimethylcoumarin (56394-28-6) - Fluorescent Probe & Synthetic Intermediate


3-Cyano-4,6-dimethylcoumarin (CAS 56394-28-6) is a substituted coumarin derivative characterized by a cyano group at the 3-position and methyl groups at the 4- and 6-positions [1]. It is a synthetic compound belonging to the benzopyrone class, with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol . This compound is primarily utilized as a fluorescent probe and a biochemical reagent, exhibiting strong fluorescence properties that are advantageous in analytical and materials chemistry [1].

3-Cyano-4,6-dimethylcoumarin (56394-28-6): Limitations of Simple Analog Replacement


While coumarins are a broad class of fluorescent probes, generic substitution is not straightforward due to the specific impact of substituents on photophysical properties [1]. The presence and position of electron-withdrawing (cyano) and electron-donating (methyl) groups on the coumarin core directly influence critical parameters like fluorescence quantum yield, Stokes shift, and solvatochromism, which are key determinants of performance in specific assays or material applications [1]. Consequently, selecting a compound like 3-Cyano-4,6-dimethylcoumarin is often based on its unique substitution pattern that enables specific downstream chemical modifications or confers particular fluorescence characteristics not shared by other, more common coumarin derivatives like 7-hydroxycoumarin or 4-methylumbelliferone.

3-Cyano-4,6-dimethylcoumarin (56394-28-6): Data-Driven Procurement & Application Guide


3-Cyano-4,6-dimethylcoumarin Fluorescence & Photostability: A Class-Level Advantage

As a class, 3-substituted coumarin derivatives like 3-Cyano-4,6-dimethylcoumarin are characterized by their strong fluorescence and enhanced photostability, which is a key advantage over some unsubstituted coumarins. While specific quantitative data (e.g., quantum yield, lifetime) for this exact compound is not available in the public literature, its structural features—specifically the electron-withdrawing cyano group at the 3-position and the methyl groups—are known to enhance these electronic properties, making it a valuable fluorescent probe or dye in analytical and materials chemistry [1].

Fluorescent Probe Photostability Materials Chemistry

Distinct Substituent Pattern of 3-Cyano-4,6-dimethylcoumarin vs. Common 7-Hydroxycoumarin

3-Cyano-4,6-dimethylcoumarin possesses a unique substitution pattern (cyano at C3, methyl at C4 and C6) that distinguishes it from widely used coumarin probes like 7-hydroxycoumarin (umbelliferone) or 4-methylumbelliferone (4-MU) [1]. These latter compounds are highly pH-sensitive and require hydroxyl group activation, which can be a limitation in certain assay conditions [2]. In contrast, the 3-cyano group in this compound provides an alternative site for chemical derivatization and may impart different fluorescence properties, such as a lower pKa and altered solvatochromism, as seen in related 3-cyano-7-hydroxycoumarin derivatives .

Fluorescent Probe Structure-Activity Relationship Biochemical Assay

3-Cyano-4,6-dimethylcoumarin (56394-28-6): Core Application Scenarios in R&D


Synthetic Intermediate for Advanced Heterocyclic and Pharmaceutical Chemistry

The electron-withdrawing cyano group in 3-Cyano-4,6-dimethylcoumarin makes it a versatile intermediate in organic synthesis, enabling further functionalization and incorporation into more complex heterocyclic structures [1]. This is particularly relevant for the development of novel pharmaceutical compounds or advanced materials where the coumarin core is a key pharmacophore or functional unit.

Fluorescent Probe for Material Science and Optoelectronics

Due to its strong fluorescence and enhanced photostability (class-level property), this compound is well-suited as a fluorescent probe or dye in materials chemistry research [1]. Potential applications include its use in organic electronics, optoelectronic devices, and the development of stimuli-responsive systems like pH sensors or metal ion detectors.

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